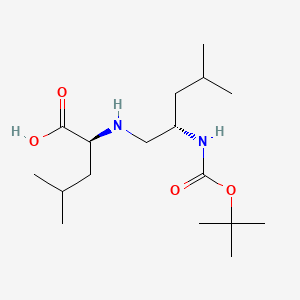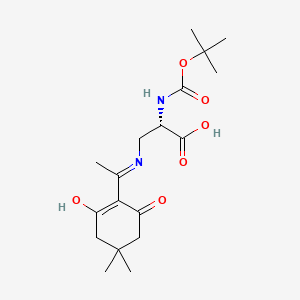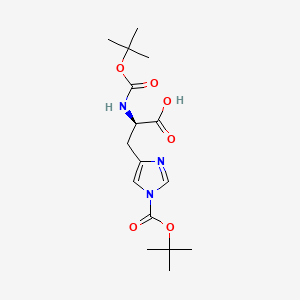![molecular formula C31H31NO4S B613762 Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- CAS No. 823829-31-8](/img/structure/B613762.png)
Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-” is a compound with the molecular formula C31H31NO4S . It has a molecular weight of 513.6 g/mol . The compound is also known by several synonyms, including “2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid” and "N-(1-(2,4-dimethoxyphenyl)-2-S-tritylmercapto)ethylglycine" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes two methoxy groups attached to a phenyl ring, a thioether linkage connecting to a triphenylmethyl group, and an amino acid (glycine) moiety . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3.9, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 513.19737964 g/mol . The topological polar surface area is 93.1 Ų .Aplicaciones Científicas De Investigación
Role in Protein Synthesis
Glycine is the proteinogenic amino-acid of lowest molecular weight, harboring a hydrogen atom as a side-chain . It serves as a building-block for proteins and is required for multiple metabolic pathways .
Metabolic Pathway Regulation
Glycine is involved in the regulation of one-carbon metabolism . This metabolic pathway is essential for the synthesis of a variety of important biomolecules.
Glutathione Synthesis
Glycine plays a crucial role in glutathione synthesis . Glutathione is an important antioxidant that helps prevent damage to cellular components caused by reactive oxygen species such as free radicals and peroxides.
Anti-Inflammatory Properties
Glycine has been studied for its anti-inflammatory effects . It has been found to decrease pro-inflammatory cytokines and increase the production of the anti-inflammatory cytokine IL-10 in activated macrophages, leucocytes .
Role in Obesity and Metabolic Diseases
Lower circulating glycine levels have been consistently observed in metabolic disorders associated with obesity, type 2 diabetes (T2DM), and non-alcoholic fatty liver disease (NAFLDs) . Clinical studies suggest the existence of beneficial effects induced by glycine supplementation .
Role in Cysteine Supplementation
Glycine, when supplemented with cysteine (provided as N-acetylcysteine, NAC), has been found to correct impaired GSH synthesis, improve intracellular GSH concentrations, and lower OxS, without a decrease in fasting blood glucose concentrations .
Mecanismo De Acción
Target of Action
The primary targets of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- are glycine receptors (GlyRs) and glycine transporters (GlyTs). GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS), while GlyTs are responsible for the reuptake of glycine from the synaptic cleft, thus regulating its availability and concentration .
Mode of Action
This compound interacts with GlyRs by binding to the receptor sites, leading to the opening of chloride channels. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission . Additionally, the compound may inhibit GlyTs, increasing the extracellular concentration of glycine and enhancing its inhibitory effects .
Biochemical Pathways
The activation of GlyRs by this compound affects several biochemical pathways, primarily those involved in neurotransmission and synaptic plasticity. By enhancing inhibitory signaling, it can modulate the activity of various neural circuits, potentially impacting pathways related to pain perception, motor control, and cognitive functions . The inhibition of GlyTs further amplifies these effects by prolonging the presence of glycine in the synaptic cleft .
Pharmacokinetics
The pharmacokinetics of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues, including the CNS. Its metabolism may involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Propiedades
IUPAC Name |
2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4S/c1-35-26-18-19-27(29(20-26)36-2)28(32-21-30(33)34)22-37-31(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20,28,32H,21-22H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXVNULDFPZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10838018 |
Source


|
| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- | |
CAS RN |
823829-31-8 |
Source


|
| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)







